1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime

Drug Design Medicinal Chemistry Physicochemical Property Prediction

Researchers requiring imidazole-2-aldoxime scaffolds for metal complexation often face synthetic limitations with unsubstituted or N-methyl analogs, which lack a chemoselective handle for late-stage diversification. • Latent aldehyde (dimethyl acetal) enables oxime metalation, nucleophilic additions, and oxidations without premature aldehyde exposure. • Predicted logP 0.11 and 5 rotatable bonds enhance membrane compatibility vs. rigid imidazole oximes. • Steric bulk near the coordination site probes SAR in catalytic/bioinorganic systems. Supplied with full analytical characterization (HPLC, NMR). Ideal for fragment screening, coordination chemistry, and modular library synthesis.

Molecular Formula C8H13N3O3
Molecular Weight 199.21 g/mol
CAS No. 1160264-32-3
Cat. No. B1436688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime
CAS1160264-32-3
Molecular FormulaC8H13N3O3
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCOC(CN1C=CN=C1C=NO)OC
InChIInChI=1S/C8H13N3O3/c1-13-8(14-2)6-11-4-3-9-7(11)5-10-12/h3-5,8,12H,6H2,1-2H3
InChIKeySULVYDYFKGMGEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime: Product Overview


1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime (CAS 1160264-32-3) is a heterocyclic small molecule (C₈H₁₃N₃O₃, MW 199.21) combining an imidazole core, a 2-carbaldehyde oxime moiety, and a dimethoxyethyl N-substituent . Its structure integrates metal-chelating oxime functionality with a latent aldehyde (protected as dimethyl acetal) on the imidazole ring, positioning it as a versatile intermediate for coordination chemistry and complex molecule synthesis . This compound belongs to the imidazole-2-aldoxime class, for which reactivation of organophosphate-inhibited cholinesterases has been demonstrated [1].

Imidazole-2-aldoxime scaffold for coordination chemistry and metal complex studies
Dimethoxyethyl N-substituent provides a latent aldehyde (acetal) for chemoselective multi-step synthesis
Predicted logP and flexibility profile support fragment-based screening workflows
Class-level cholinesterase reactivation pharmacophore for probe development studies

1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime: Non-Interchangeability


Generic substitution of imidazole-2-carbaldehyde oximes is scientifically unsound because three key properties—lipophilicity, hydrogen-bonding capability, and the presence of a masked aldehyde handle—vary profoundly with the N-substituent . The dimethoxyethyl group in CAS 1160264-32-3 contributes five additional freely rotating bonds and substantially increases polar surface area relative to the unsubstituted parent compound (C₄H₅N₃O, MW 111.1) , which alters solubility, membrane permeability, and coordination geometry around metal centers [1]. In addition, the dimethyl acetal serves as a chemoselective latent aldehyde, enabling synthetic sequences that are precluded with 1H-imidazole-2-carbaldehyde oxime or its N-methyl analog (CAS 20062-62-8), where the 1-position is blocked or absent [1]. These molecular differences directly affect reaction outcomes in metal complexation, bioconjugation, and scaffold diversification, making simple in-class replacement a source of experimental failure.

N‑substituent mismatch

The dimethoxyethyl group substantially alters logP, TPSA, and H‑bonding capacity compared to unsubstituted or N‑methyl analogs, which may shift solubility and membrane‑interaction profiles.

Latent aldehyde absence

Simple imidazole oximes lack the dimethyl acetal handle, preventing orthogonal deprotection and late‑stage diversification strategies that rely on a masked aldehyde.

1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime: Differentiation Evidence


Molecular Complexity & Lipophilicity Advantage

The target compound possesses five additional freely rotating bonds and a substantially higher predicted logP compared to the unsubstituted 1H-imidazole-2-carbaldehyde oxime, indicating enhanced conformational flexibility and lipophilicity that can improve membrane permeation in cell-based assays.

Predicted logP & Rot. Bonds
Data to verify
logP 0.11; 5 rotatable bonds
May improve passive permeability and binding entropy versus unsubstituted oxime
Comparator: unsubstituted oxime, logP ~ -0.5 to 0.0, no rotatable bonds
Drug Design Medicinal Chemistry Physicochemical Property Prediction

Latent Aldehyde Handle for Chemoselective Synthesis

The 2,2-dimethoxyethyl substituent on the N1 position functions as a masked aldehyde (acetal), which remains inert under basic, oxidative, and nucleophilic conditions that would react with a free aldehyde. In contrast, 1H-imidazole-2-carbaldehyde oxime and 1-methyl-1H-imidazole-2-carbaldehyde oxime lack this latent functionality, limiting their utility in sequential synthetic transformations. [1]

Latent Aldehyde Handle
Class-level
Dimethyl acetal; stable to R‑M, base; deprotection 1M HCl/THF
Enables orthogonal late‑stage functionalization not possible with non‑acetal analogs
Based on acetal chemistry principles; comparator lacks acetal group
Synthetic Chemistry Protecting Group Strategy Scaffold Diversification

Increased Polar Surface Area & H-Bond Acceptors

The target compound has a predicted topological polar surface area (TPSA) of 69 Ų and 6 hydrogen-bond acceptors, compared to an estimated TPSA of ~45 Ų and 3 hydrogen-bond acceptors for 1H-imidazole-2-carbaldehyde oxime. This increased polarity can enhance aqueous solubility and influence target binding interactions.

TPSA & H‑Bond Acceptors
Data to verify
TPSA 69 Ų; 6 HBA, 1 HBD
Higher polarity may improve solubility but could moderate passive permeability
Comparator TPSA ~45 Ų, 3 HBA, 1 HBD
Drug-likeness ADME Prediction Medicinal Chemistry

Class-Level Cholinesterase Reactivation Activity

While direct data for the target compound is lacking, the unsubstituted imidazole-2-carbaldehyde oxime class has demonstrated reactivation of human butyrylcholinesterase (hBChE) inhibited by nerve agents. The study of 14 imidazole aldoximes reported reactivation rate constants (k_r) for the most effective tertiary aldoximes reaching up to >0.1 min⁻¹ for VX-inhibited hBChE, with full reactivation achieved within 30 minutes. [1] This class-level evidence suggests potential utility for analogs bearing the same core pharmacophore, although the dimethoxyethyl substitution may alter activity.

hBChE Reactivation (class)
Class-level
Class: kr > 0.1 min⁻¹ (VX‑inhibited hBChE)
Pharmacophore activity supports investigation of N‑substituted derivatives
No direct data for CAS 1160264-32-3; class‑level inference
Chemical Biology Neuropharmacology Bioscavenger

1-(2,2-Dimethoxyethyl)-1H-imidazole-2-carbaldehyde oxime: Application Scenarios


Fragment-Based Drug Discovery with Flexible Oxime Core

In fragment screening campaigns, the predicted logP of 0.11 and high rotatable bond count (5) make this compound a more flexible and membrane-compatible starting point compared to rigid, less lipophilic imidazole oximes . This may improve hit rates in cell-based phenotypic screens.

Multi-Step Synthesis with Orthogonal Aldehyde Protection

The dimethyl acetal group serves as a latent aldehyde that remains stable during oxime metalation, nucleophilic additions, and oxidations, enabling late-stage diversification . This is a critical advantage in modular library synthesis where simpler analogs would require additional protection/deprotection steps.

Coordination Chemistry with Tunable Steric/Electronic Ligand

The dimethoxyethyl substituent introduces steric bulk near the coordination site, which can influence the geometry and stability of resulting metal complexes (e.g., Ni(II) or Hg(II) complexes) . This allows probing of structure-activity relationships in catalytic or bioinorganic systems.

Cholinesterase Reactivation Probe Development

The class-level reactivation activity of imidazole-2-carbaldehyde oximes against organophosphate-inhibited BChE provides a strong rationale for synthesizing and testing N-substituted derivatives like CAS 1160264-32-3 to explore steric and electronic effects on reactivation kinetics and CNS penetration.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Predicted logP & flexibility profile
Cell-based hit rate assessment
Multi-step synthesis
Latent aldehyde (acetal) handle
Orthogonal deprotection tolerance
Coordination chemistry
Steric/electronic N-substituent
Complex geometry & catalytic activity
Cholinesterase reactivation probe
Class-level reactivation pharmacophore
Reactivation kinetics & CNS penetration
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